molecular formula C29H29N3O4 B11476861 N,N'-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide

N,N'-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B11476861
M. Wt: 483.6 g/mol
InChI Key: VNTVHJGUAIFLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE is a synthetic compound belonging to the dihydropyridine classIt exhibits various biological activities, including calcium channel antagonism, antioxidant properties, and enzyme inhibition .

Preparation Methods

The synthesis of N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE can be achieved through a one-pot three-component Hantzsch reaction. This method involves the condensation of 2-methoxybenzaldehyde, 3-oxo-N-(prop-2-yn-1-yl)butanamide, and ammonium carbonate under specific reaction conditions . The reaction typically proceeds at room temperature and yields the desired product with high efficiency.

Chemical Reactions Analysis

N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE involves multiple pathways:

Comparison with Similar Compounds

N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE can be compared with other dihydropyridine derivatives:

N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE stands out due to its multi-targeted approach, combining calcium channel blockade, antioxidant activity, and enzyme inhibition in a single molecule.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

3-N,5-N-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C29H29N3O4/c1-18-25(28(33)31-21-14-8-10-16-23(21)35-3)27(20-12-6-5-7-13-20)26(19(2)30-18)29(34)32-22-15-9-11-17-24(22)36-4/h5-17,27,30H,1-4H3,(H,31,33)(H,32,34)

InChI Key

VNTVHJGUAIFLES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.